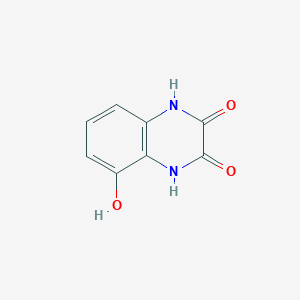

5-Hydroxyquinoxaline-2,3(1H,4H)-dione

Description

Structure

2D Structure

Propriétés

IUPAC Name |

5-hydroxy-1,4-dihydroquinoxaline-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c11-5-3-1-2-4-6(5)10-8(13)7(12)9-4/h1-3,11H,(H,9,12)(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFUUIIXSWNBTBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)NC(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00669212 | |

| Record name | 5-Hydroxy-1,4-dihydroquinoxaline-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00669212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

862270-94-8 | |

| Record name | 5-Hydroxy-1,4-dihydroquinoxaline-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00669212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dihydro-5-hydroxy-2,3-Quinoxalinedione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthesis Overview

The synthesis of 5-Hydroxyquinoxaline-2,3(1H,4H)-dione typically involves condensation reactions between ortho-phenylenediamine and dicarbonyl compounds. Green chemistry advancements have introduced more sustainable methods, reducing the need for toxic solvents and high temperatures.

Traditional Synthesis Methods

Traditional methods involve reacting o-phenylenediamine with oxalic acid under acidic conditions. This condensation reaction forms the quinoxaline dione structure. The hydroxyl group at the 5-position can be introduced through subsequent modification or by using a substituted o-phenylenediamine precursor.

Green Chemistry Approaches

Recent approaches emphasize reducing toxic solvent use and lowering reaction temperatures. These methods may involve using alternative solvents like water or ethanol and employing catalysts to enhance reaction rates and yields.

Detailed Synthesis Strategy

A novel synthetic strategy involves reacting a substituted compound with NaOH solution, yielding an intermediate in an \$$ S_NAr \$$ reaction. Hydrolysis with boiling HCl solution, via protonation of the amine followed by water molecule attack, yields the target compound in good amounts (90%).

Experimental Procedure:

- Suspend 2.02 g (10 mmol) of the starting material in 20 mL ethanol.

- Add 20 mL of 10% NaOH solution to obtain a deep blue solution.

- Reflux the mixture for 5 hours, then cool to room temperature.

- Treat the mixture with 30 mL of 10% HCl and reflux for another 5 hours.

- Allow the mixture to stand undisturbed, filter off the resulting residual brown solid, and wash with 5 mL of cold water, followed by 5 mL of cold ethanol.

- Recrystallize the product from ethanol solution to obtain the title compound (yield: 1.76 g, 90%, m.p. 535–536 K with decomposition).

Analysis:

- Elemental Analysis: Found: C, 49.45; H, 3.27; N, 14.41%. Calculated for \$$ C8H6N2O4 \$$: C, 49.49; H, 3.12; N, 14.43%.

- 1H NMR (300 MHz, DMSO-d6): δ = 7.36 (m, 2H).

Synthesis of Quinoxaline-2,3-diones

Quinoxaline-2,3-diones can be synthesized by condensing the corresponding o-phenylenediamine with hydrated oxalic acid.

Synthesis of 1,4-bis-((8-hydroxyquinolin-5-yl)-methyl)-quinoxaline-2,3(1H,4H)-dione (Q-HNHyQ)

- React quinoxaline (0.01 mole) and 5-chloromethyl-8-hydroxyquinoline hydrochloride (0.002 mole) in 50 mL of tetrahydrofuran in the presence of triethylamine (0.03 mole).

- Reflux the mixture with magnetic stirring for 24 hours.

- Monitor the reaction by TLC until completion.

- Evaporate the solvent under reduced pressure, hydrolyze the obtained residue, and extract with chloroform (3 x 20 mL).

- Wash the combined organic phases twice with saturated aqueous sodium chloride, dry over anhydrous \$$ MgSO_4 \$$, and evaporate in vacuo to give the crude product.

-

- Yield: 75%

- Appearance: Yellow solid

- Melting Point: > 260 °C

- Rf value: 0.43 (hexane/acetone: 4/6)

- 1H RMN (Me2SO-d6, 300 MHz): δ = 4.85 (S, 2H, OH), 5.37 (S, 2H, CH2), 7.48-8.77 (m, 4H, aromatic of quinoxaline), 7.10-7.45-7.45-8.48-8.77 (m, 10 H, aromatic of quinoline).

- 13C RMN (Me2SO-d6, 300 MHz): δ = 46.08 (CH2), 150.67 (ArC-OH), 153.86 (C=O) 127.03-122.95 (ArCH benzene of quinoxaline), 131.18 (ArCH benzene of quinoxaline), 112.87-121.24-127.80-131.18-148.27 (ArCH of quinoline).

Spectroscopic Characteristics

The structure of this compound can be confirmed using spectroscopic techniques, including NMR, IR, and mass spectrometry. The hydroxyl group enhances hydrogen bonding capabilities with biological macromolecules, potentially leading to significant interactions with proteins and nucleic acids.

Analyse Des Réactions Chimiques

Types of Reactions

5-Hydroxyquinoxaline-2,3(1H,4H)-dione can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinoxaline-2,3-dione.

Reduction: The compound can be reduced to form dihydroquinoxaline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoxaline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-dione, while reduction may produce dihydroquinoxaline derivatives.

Applications De Recherche Scientifique

Pharmacological Applications

1.1 Antimicrobial Activity

Research has shown that quinoxaline derivatives, including 5-hydroxyquinoxaline-2,3-dione, possess notable antimicrobial properties. They have been tested against various bacterial strains and fungi. For instance:

- Antibacterial Effects : Quinoxaline derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, including Mycobacterium tuberculosis. A study indicated that certain derivatives inhibited M. tuberculosis by up to 100% .

- Antifungal Activity : Compounds similar to 5-hydroxyquinoxaline-2,3-dione have been evaluated for antifungal properties against several species, showing promising results against resistant strains .

1.2 Anticancer Properties

The compound has also been investigated for its anticancer potential. It interacts with various cellular pathways that can lead to apoptosis in cancer cells:

- Mechanism of Action : Studies have suggested that 5-hydroxyquinoxaline-2,3-dione may act as an inhibitor of specific enzymes involved in cancer cell proliferation. For example, it has been observed to interact with NAD(P)H:quinone oxidoreductase (NQO1), which plays a role in cellular defense against oxidative stress .

Synthesis and Derivative Development

The synthesis of 5-hydroxyquinoxaline-2,3-dione has been explored using various methodologies that emphasize green chemistry principles:

- Catalytic Methods : Recent advancements include the use of heterogeneous catalysts for synthesizing quinoxaline derivatives efficiently. These methods reduce environmental impact while enhancing yield and purity .

- Structural Modifications : Modifying the structure of quinoxaline derivatives can significantly alter their biological activity. For example, introducing different functional groups can enhance their antimicrobial or anticancer efficacy .

Case Studies

Several studies illustrate the practical applications and effectiveness of 5-hydroxyquinoxaline-2,3-dione:

Mécanisme D'action

The mechanism of action of 5-Hydroxyquinoxaline-2,3(1H,4H)-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, blocking receptor sites, or altering signal transduction pathways.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

6-(4-Amino-3-methylphenoxy)quinoxaline-2,3(1H,4H)-dione

- Structural Differences: This derivative substitutes the hydroxyl group at position 5 with a 4-amino-3-methylphenoxy group at position 6. The addition of an aromatic ether linkage introduces steric bulk and alters electronic properties.

- Synthesis: Prepared via a five-step sequence starting from para-amino-m-crotonic acid, involving acetylation, nitration, and cyclization .

- Biological Activity: Exhibits cytotoxic effects against cancer cell lines, attributed to the phenoxy substituent’s ability to intercalate DNA or inhibit topoisomerases .

1,4-Dimethylquinoxaline-2,3(1H,4H)-dione

- Structural Differences : Methyl groups at positions 1 and 4 replace the hydroxyl group, reducing polarity and increasing lipophilicity (ClogP ≈ 0.5 vs. −0.8 for the parent compound).

Molecular Data :

Property Value Molecular Formula C₁₀H₁₀N₂O₂ Molecular Weight 190.202 g/mol ChemSpider ID 312027 - Reactivity : The methyl groups hinder nucleophilic attack at positions 1 and 4, directing reactivity toward the dione moiety .

1,4-Diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione

- Structural Differences : Features allyl groups at positions 1 and 4 and a chlorine atom at position 6. The chlorine atom increases electrophilicity, while the allyl groups enable further functionalization via thiol-ene reactions.

- Synthesis : Synthesized via condensation of 4-chlorobenzene-1,2-diamine with oxalic acid in HCl, followed by alkylation .

3-Hydroxy-1,2,3,4-tetrahydroquinoline-2,4-diones

- Structural Differences: A saturated tetrahydroquinoline ring replaces the aromatic quinoxaline system. The hydroxyl group at position 3 enhances hydrogen-bond donor capacity.

- Synthesis: Prepared via peroxidation of 4-hydroxyquinolin-2(1H)-ones, followed by cycloaddition with terminal alkynes .

- Reactivity: The saturated ring reduces aromatic stabilization, increasing susceptibility to ring-opening reactions compared to 5-hydroxyquinoxaline derivatives .

Data Table: Key Properties of Quinoxaline-2,3-dione Derivatives

Activité Biologique

5-Hydroxyquinoxaline-2,3(1H,4H)-dione (also known as 5-Hydroxy-2,3-dihydroquinoxaline-1,4-dione) is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological effects, including anticancer, antibacterial, and antifungal properties, supported by case studies and research findings.

Chemical Structure and Synthesis

The molecular structure of this compound features a quinoxaline core with hydroxyl and carbonyl functional groups. It can be synthesized through various methods involving the reaction of substituted anilines with α-dicarbonyl compounds. The synthesis typically yields high purity and good yields, making it suitable for biological evaluations.

Anticancer Activity

Research indicates that quinoxaline derivatives exhibit significant anticancer properties. For instance:

- A study demonstrated that certain quinoxaline derivatives showed IC50 values in the low micromolar range against various cancer cell lines, including HCT-116 (IC50 = 1.9 µg/mL) and MCF-7 (IC50 = 2.3 µg/mL), outperforming the reference drug doxorubicin (IC50 = 3.23 µg/mL) .

- Another investigation highlighted that derivatives related to 5-Hydroxyquinoxaline exhibited cytotoxic effects on tumor cells while maintaining low toxicity towards normal cells .

Antibacterial Activity

The antibacterial potential of this compound has also been explored:

- In vitro studies showed that this compound exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria. For example, it demonstrated significant activity against Staphylococcus aureus and Escherichia coli with MIC values comparable to standard antibiotics .

- A specific derivative was noted for its effectiveness against Candida albicans with an inhibition zone of 11 mm .

Antifungal Activity

The antifungal properties of quinoxaline derivatives have been documented:

- Compounds derived from quinoxaline structures showed promising activity against fungal strains, particularly in inhibiting the growth of Candida species. The effectiveness was measured through inhibition zones and MIC values .

Table: Summary of Biological Activities of 5-Hydroxyquinoxaline Derivatives

The mechanism by which 5-Hydroxyquinoxaline exerts its biological effects is still under investigation. However, it is hypothesized that the compound may induce apoptosis in cancer cells through redox mechanisms and may disrupt bacterial cell wall synthesis or function through interaction with essential cellular components.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 5-hydroxyquinoxaline-2,3(1H,4H)-dione, and how can reaction conditions be optimized for reproducibility?

- Methodology : A common approach involves condensing benzene-1,2-diamine with oxalic acid in acidic media. For example, refluxing benzene-1,2-diamine (92 mmol), oxalic acid (139 mmol), and 10% HCl in water at 100°C for 2 hours yields 1,4-dihydroquinoxaline-2,3-dione with a 93% yield . Optimization can include adjusting stoichiometry, reaction time, or acid concentration.

- Characterization : Use ¹H-NMR (DMSO-d6, δ 7.06–7.15 for aromatic protons, δ 11.92 for –CONH–) and melting point (>300°C) to confirm purity .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Key Methods :

- ¹H-NMR spectroscopy : Identifies aromatic protons and hydrogen bonding patterns in the dione ring .

- TLC monitoring : Used during synthesis to track reaction progress (e.g., using glacial acetic acid as a solvent system) .

- Elemental analysis : Validates molecular formula (C₈H₆N₂O₂, MW 162.15 g/mol) .

Q. How does solubility impact experimental design for this compound?

- Solubility in polar solvents like glacial acetic acid or DMSO is critical for reactions such as condensation with aldehydes or sulfonyl chlorides . Pre-dissolving the compound in these solvents ensures homogeneous reaction conditions.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or byproduct formation?

- Case Study : While a 93% yield is reported for the HCl-mediated synthesis , alternative methods (e.g., using NaOH and peroxyacetic acid) may produce varying results due to oxidation side reactions .

- Mitigation : Compare reaction parameters (temperature, acid type) and employ LC-MS or HPLC to identify byproducts. Replicating conditions with controlled variables (e.g., inert atmosphere) can isolate contributing factors.

Q. What strategies enable functionalization of the dione scaffold for structure-activity relationship (SAR) studies?

- Derivatization Examples :

- Sulfonylation : React with sulfonyl chlorides (e.g., quinoxaline-6-sulfonyl chloride) in methanol to form sulfonyl hydrazides .

- Condensation : Treat with aromatic aldehydes or isatin in glacial acetic acid to synthesize hydrazones or indole derivatives .

- Thionation : Replace carbonyl groups with thiocarbonyl using phosphorous pentasulfide or sodium hydrogen sulfide, yielding dithione analogs for redox studies .

Q. How can computational modeling guide the design of quinoxaline-dione derivatives with enhanced bioactivity?

- Approach : Use density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) or molecular docking to assess binding affinity to targets like cyclooxygenase-2 (COX-2) . Validate predictions via in vitro assays (e.g., anti-inflammatory activity in RAW264.7 cells).

Q. What safety protocols are essential for handling this compound?

- Guidelines :

- PPE : Wear gloves, goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods during reactions involving volatile acids (e.g., HCl, acetic acid) .

- First Aid : For inhalation exposure, move to fresh air; for skin contact, rinse with water for 15 minutes .

Data Interpretation and Troubleshooting

Q. How should researchers address discrepancies in NMR or crystallographic data for quinoxaline-dione derivatives?

- Analysis : Compare experimental ¹H-NMR shifts (e.g., δ 11.92 for –CONH– ) with literature values. For crystallographic conflicts, re-examine X-ray diffraction parameters (e.g., space group, R-factor) from studies like Acta Crystallographica Section E .

- Resolution : Recrystallize the compound in alternative solvents (e.g., DMSO/water) to obtain high-purity crystals for repeat analysis.

Q. What in vitro models are suitable for evaluating the biological activity of quinoxaline-dione derivatives?

- Models :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.